molecular formula C8H5BrN2O2 B139827 3-Bromo-4-nitroindole CAS No. 126807-08-7

3-Bromo-4-nitroindole

Cat. No.: B139827
CAS No.: 126807-08-7
M. Wt: 241.04 g/mol
InChI Key: VYQRPDVMVMLVHA-UHFFFAOYSA-N
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Description

3-Bromo-4-nitroindole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds. The presence of bromine and nitro groups in this compound makes it a valuable compound for various chemical reactions and applications .

Preparation Methods

The synthesis of 3-Bromo-4-nitroindole typically involves the bromination and nitration of indole derivatives. One common method is the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide . This method yields this compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-Bromo-4-nitroindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common reagents used in these reactions include isopropenylmagnesium bromide for the Bartoli reaction, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include substituted indoles, amino-indoles, and oxidized indole derivatives.

Scientific Research Applications

3-Bromo-4-nitroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitroindole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of biologically active compounds. These interactions can modulate various biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

3-Bromo-4-nitroindole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

3-bromo-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRPDVMVMLVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563209
Record name 3-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126807-08-7
Record name 3-Bromo-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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